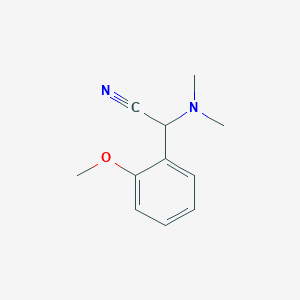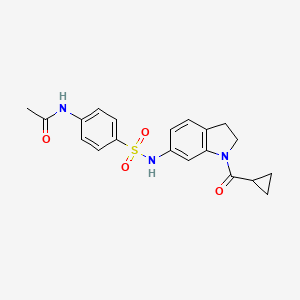
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide
Overview
Description
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features an indole nucleus, a cyclopropane ring, and a sulfonamide group. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of indole derivatives with cyclopropanecarbonyl chloride in the presence of a base, followed by sulfonamide formation using sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form different derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitro compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can also interact with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide
- N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide
Uniqueness
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring and the sulfonamide group enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13(24)21-16-6-8-18(9-7-16)28(26,27)22-17-5-4-14-10-11-23(19(14)12-17)20(25)15-2-3-15/h4-9,12,15,22H,2-3,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDFCICXSKXSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)
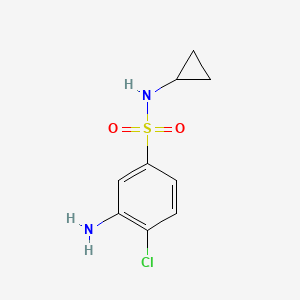
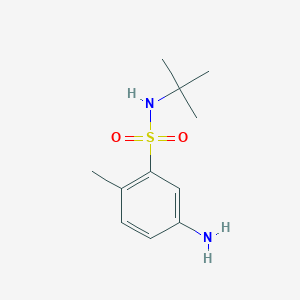
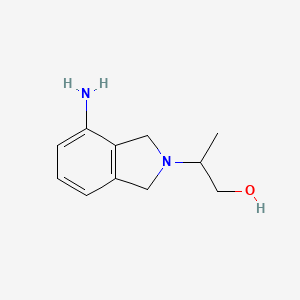
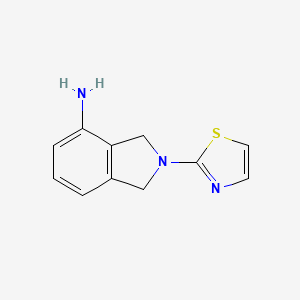
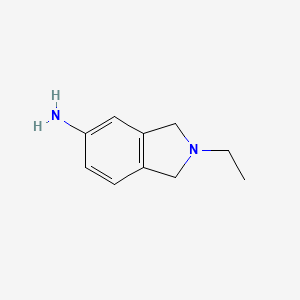
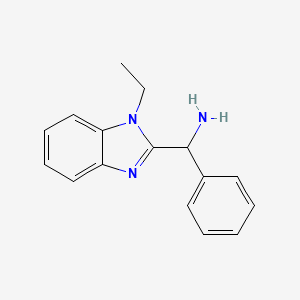
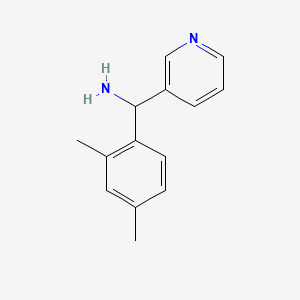
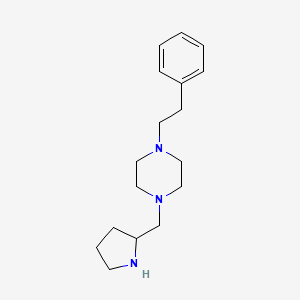
![3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine](/img/structure/B3200245.png)
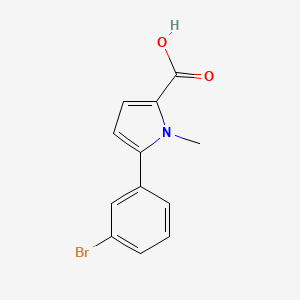

![[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B3200265.png)
